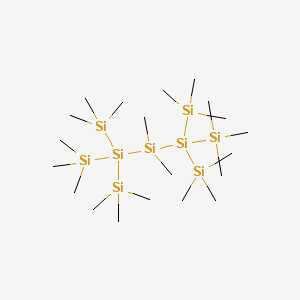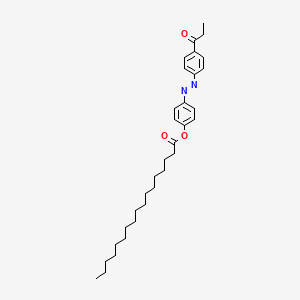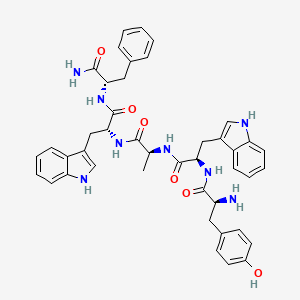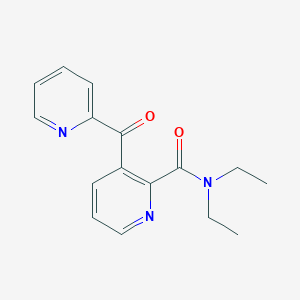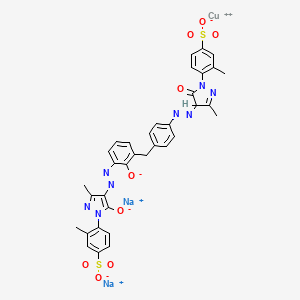
Cuprate(2-), (4-(4,5-dihydro-4-((4-((3-((4,5-dihydro-3-methyl-1-(2-methyl-4-sulfophenyl)-5-(oxo-kappaO)-1H-pyrazol-4-yl)azo-kappaN1)-2-hydroxyphenyl)methyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methylbenzenesulfonato(4-))-, disodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cuprate(2-), (4-(4,5-dihydro-4-((4-((3-((4,5-dihydro-3-methyl-1-(2-methyl-4-sulfophenyl)-5-(oxo-kappaO)-1H-pyrazol-4-yl)azo-kappaN1)-2-hydroxyphenyl)methyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methylbenzenesulfonato(4-))-, disodium is a complex chemical compound that features a cuprate ion coordinated with a highly substituted azo compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the preparation of intermediate azo compounds and their subsequent coordination with copper ions. The reaction conditions often require precise control of temperature, pH, and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such complex compounds may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may also include purification steps such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of different oxidation states of copper.
Reduction: Reduction reactions can alter the azo groups, potentially breaking the azo bonds and forming amines.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to control the reaction environment.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of copper, while reduction may produce amines from the azo groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a catalyst in various organic reactions due to its unique coordination environment and reactivity.
Biology
In biological research, the compound may be studied for its potential interactions with biomolecules and its effects on biological systems.
Medicine
Industry
In industry, this compound may be used in the production of dyes, pigments, or other materials that require specific chemical properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The pathways involved may include coordination with metal ions, electron transfer processes, and binding to specific sites on biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cuprate(2-), (4-(4,5-dihydro-4-((4-((3-((4,5-dihydro-3-methyl-1-(2-methyl-4-sulfophenyl)-5-(oxo-kappaO)-1H-pyrazol-4-yl)azo-kappaN1)-2-hydroxyphenyl)methyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methylbenzenesulfonato(4-))-, disodium
- This compound
Uniqueness
This compound is unique due to its specific coordination environment, the presence of multiple azo groups, and its potential reactivity. These features distinguish it from other similar compounds and may contribute to its specific applications and effects.
Eigenschaften
| 73324-03-5 | |
Molekularformel |
C35H28CuN8O9S2.2Na C35H28CuN8Na2O9S2 |
Molekulargewicht |
878.3 g/mol |
IUPAC-Name |
copper;disodium;3-methyl-4-[3-methyl-4-[[4-[[3-[[3-methyl-1-(2-methyl-4-sulfonatophenyl)-5-oxidopyrazol-4-yl]diazenyl]-2-oxidophenyl]methyl]phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C35H32N8O9S2.Cu.2Na/c1-19-16-26(53(47,48)49)12-14-29(19)42-34(45)31(21(3)40-42)38-36-25-10-8-23(9-11-25)18-24-6-5-7-28(33(24)44)37-39-32-22(4)41-43(35(32)46)30-15-13-27(17-20(30)2)54(50,51)52;;;/h5-17,31,44,46H,18H2,1-4H3,(H,47,48,49)(H,50,51,52);;;/q;+2;2*+1/p-4 |
InChI-Schlüssel |
PQULSEJFZXKQDN-UHFFFAOYSA-J |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N2C(=O)C(C(=N2)C)N=NC3=CC=C(C=C3)CC4=C(C(=CC=C4)N=NC5=C(N(N=C5C)C6=C(C=C(C=C6)S(=O)(=O)[O-])C)[O-])[O-].[Na+].[Na+].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine](/img/structure/B14449741.png)
